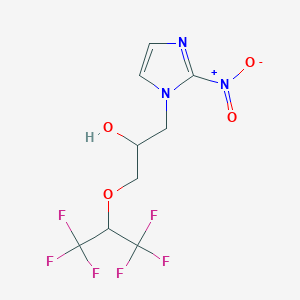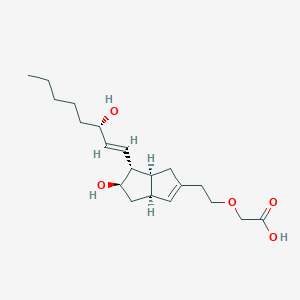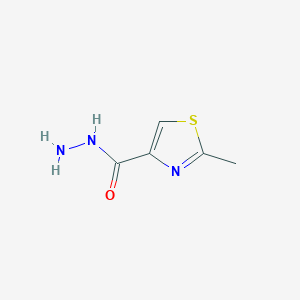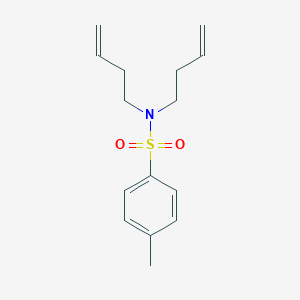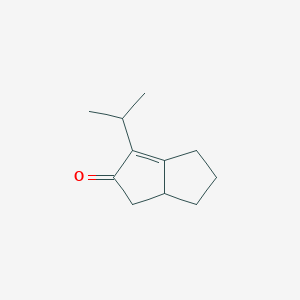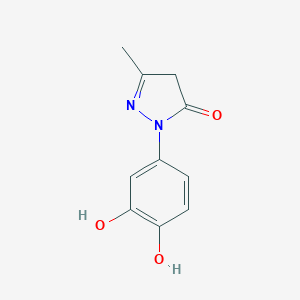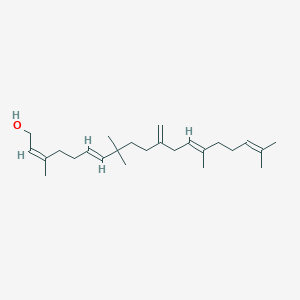
Moenocinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moenocinol is a natural product that is derived from fungi. It has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Moenocinol is not fully understood. However, it has been proposed that it inhibits the activity of enzymes involved in cell wall biosynthesis, leading to cell death in bacteria and fungi. Moenocinol has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Efectos Bioquímicos Y Fisiológicos
Moenocinol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of chitin synthase, an enzyme involved in cell wall biosynthesis in fungi. Moenocinol has also been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. In addition, Moenocinol has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Moenocinol in lab experiments is its broad-spectrum activity against bacteria, fungi, and cancer cells. Moenocinol is also a natural product, making it a potential candidate for drug development. However, one of the limitations of using Moenocinol in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for Moenocinol research. One area of research is the development of Moenocinol derivatives with improved solubility and efficacy. Another area of research is the investigation of the mechanism of action of Moenocinol in cancer cells. Furthermore, Moenocinol can be used as a lead compound for the development of novel antibacterial, antifungal, and anticancer drugs.
Métodos De Síntesis
Moenocinol is synthesized from the fungus Aspergillus ochraceus. The synthesis process involves the extraction of the fungus, isolation of the compound, and purification. The compound can be purified using various chromatography techniques, including column chromatography, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC).
Aplicaciones Científicas De Investigación
Moenocinol has been the subject of scientific research due to its potential therapeutic applications. It has been found to have antibacterial, antifungal, and anticancer properties. Moenocinol has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It has also been found to be effective against various fungi, including Candida albicans and Aspergillus fumigatus. Moenocinol has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
19953-93-6 |
|---|---|
Nombre del producto |
Moenocinol |
Fórmula molecular |
C25H42O |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
(2Z,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraen-1-ol |
InChI |
InChI=1S/C25H42O/c1-21(2)11-10-13-22(3)14-15-24(5)16-19-25(6,7)18-9-8-12-23(4)17-20-26/h9,11,14,17-18,26H,5,8,10,12-13,15-16,19-20H2,1-4,6-7H3/b18-9+,22-14+,23-17- |
Clave InChI |
OIQGIUGCYRSAKT-RSYGDTPCSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC(=C)CCC(C)(C)/C=C/CC/C(=C\CO)/C)/C)C |
SMILES |
CC(=CCCC(=CCC(=C)CCC(C)(C)C=CCCC(=CCO)C)C)C |
SMILES canónico |
CC(=CCCC(=CCC(=C)CCC(C)(C)C=CCCC(=CCO)C)C)C |
Sinónimos |
moenocinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



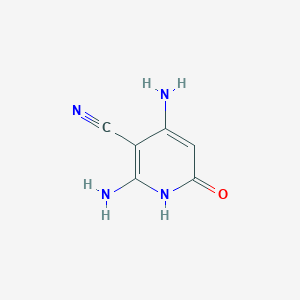
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
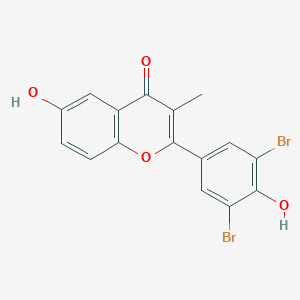
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
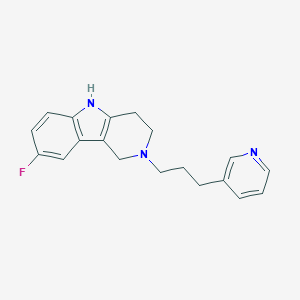
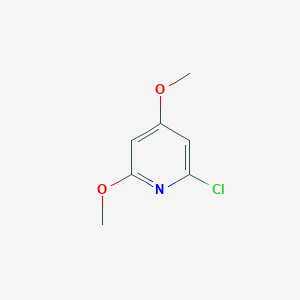
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
